molecular formula C19H18N6O2 B2903683 4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1210391-18-6

4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Numéro de catalogue: B2903683
Numéro CAS: 1210391-18-6
Poids moléculaire: 362.393
Clé InChI: UXKVRTRWJWGENS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide features a pyrimidinone core (6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl) linked to a pyrazole ring (3-methyl-1H-pyrazol-5-yl) and a 4-cyano-substituted benzamide moiety. This structure combines hydrophobic (propyl, pyrazole) and polar (cyano, pyrimidinone) groups, influencing its physicochemical properties and biological interactions.

Propriétés

Numéro CAS

1210391-18-6

Formule moléculaire

C19H18N6O2

Poids moléculaire

362.393

Nom IUPAC

4-cyano-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H18N6O2/c1-3-4-15-10-17(26)23-19(21-15)25-16(9-12(2)24-25)22-18(27)14-7-5-13(11-20)6-8-14/h5-10H,3-4H2,1-2H3,(H,22,27)(H,21,23,26)

Clé InChI

UXKVRTRWJWGENS-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)C#N

Solubilité

not available

Origine du produit

United States

Activité Biologique

4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide exhibit significant anticancer properties. For example, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study:
A study conducted on a series of dihydropyrimidine derivatives demonstrated that specific modifications in the structure led to enhanced anticancer activity against breast cancer cells (MCF7). The results indicated that the presence of the pyrazole ring was crucial for the observed cytotoxic effects .

Antimicrobial Properties

Compounds within the same class as 4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide have also been evaluated for antimicrobial activity. Research indicates that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
4-cyano...P. aeruginosa8 µg/mL

The mechanisms through which 4-cyano-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies indicate that related compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Pharmacological Studies

The pharmacological profile of this compound has been explored through various in vitro and in vivo studies. Notably, research has highlighted its potential as an anti-inflammatory agent and its role in modulating immune responses.

Case Study:
In an animal model of inflammation, administration of 4-cyano-N-(3-methyl...) resulted in a significant reduction in inflammatory markers, suggesting its utility as a therapeutic agent in inflammatory diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Core Pyrimidinone Modifications

Propyl vs. Ethyl/Trifluoromethyl Substitutions
  • Compound F269-0500: Features a 5-ethyl-4-methylpyrimidinone, reducing steric hindrance compared to propyl.
  • Compound 42 (Journal of Medicinal Chemistry): Contains a 4-trifluoromethylpyrimidinone, which increases metabolic stability and electronegativity. This substitution correlates with potent antitubercular activity (MIC = 1.56 μM) .
Table 1: Pyrimidinone Substituent Effects
Compound Pyrimidinone Substituent logP Biological Activity
Target Compound 4-Propyl ~4.03 Not reported
F269-0500 5-Ethyl, 4-Methyl N/A Not reported
Compound 42 4-Trifluoromethyl ~3.60 MIC = 1.56 μM (antitubercular)

Benzamide Substituent Variations

4-Cyano vs. Biphenyl/Nitro/Methyl Groups
  • Compound F269-0289: Replaces cyano with a biphenyl group, increasing molecular weight (413.48 vs. ~382–431 in analogs) and hydrophobicity (logP = 4.03). This may enhance lipophilicity but reduce solubility .
  • Compound 12 (): Features a 4-methyl-3-nitrobenzamide.
  • Compound 3k () : Uses 5-chloro and p-tolyl groups, showing a higher molecular weight (431.1) and yield (63%). The chloro group may enhance potency but raise toxicity concerns .
Table 2: Benzamide Substituent Comparison
Compound Benzamide Substituent Molecular Weight logP Notable Properties
Target Compound 4-Cyano ~413.48 ~4.03 Polar interactions
F269-0289 Biphenyl-4-carboxamide 413.48 4.03 High lipophilicity
Compound 12 4-Methyl-3-nitro 382.4 N/A Electron-withdrawing effects
Compound 3k 5-Chloro, p-tolyl 431.1 N/A 63% synthesis yield

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including:

  • Stepwise assembly : Construction of the pyrimidine and pyrazole cores via cyclization reactions (e.g., using hydrazine derivatives or ketones) .
  • Coupling strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link aromatic moieties .
  • Activation reagents : Use of EDCI/HOBt for amide bond formation between intermediates .
  • Critical conditions : Temperature (60–100°C), pH control (neutral to mildly acidic), and solvent selection (DMF or THF) to maximize yield (65–75%) .
StepKey ReactionReagents/ConditionsYield Range
1Core formationHydrazine, ketones, 80°C60–70%
2Cross-couplingPd(PPh₃)₄, Na₂CO₃, DMF70–80%
3AmidationEDCI, HOBt, RT65–75%

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., δ 7.5–8.1 ppm for aromatic protons) .
  • IR spectroscopy : Identification of functional groups (e.g., nitrile stretch ~2230 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • Mass spectrometry : ESI-MS for molecular weight validation (e.g., [M+H]+ observed within ±0.1 Da) .
  • Elemental analysis : Confirmation of C, H, N composition (deviation <0.4%) .

Q. What functional groups influence its reactivity?

Key reactive sites include:

  • Nitrile group : Susceptible to hydrolysis (e.g., to carboxylic acid under acidic conditions) .
  • Amide bond : Resistant to nucleophilic attack but may undergo enzymatic cleavage in biological systems .
  • Pyrimidine ring : Participates in hydrogen bonding and π-π stacking, critical for target interactions .

Advanced Research Questions

Q. How can synthesis be optimized for improved yield and purity?

Advanced strategies include:

  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) to identify ideal conditions .
  • Flow chemistry : Continuous processing to enhance reproducibility and reduce side products .
  • Purification : Preparative HPLC or recrystallization (ethanol/water) to achieve >95% purity .

Q. What methodologies elucidate its biological mechanism of action?

Mechanistic studies require:

  • In vitro assays : Enzymatic inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with target proteins .
  • Cellular studies : Apoptosis assays (Annexin V/PI staining) or Western blotting for pathway analysis .

Q. How should researchers address contradictions in spectroscopic or bioassay data?

Resolve discrepancies via:

  • Replication : Repeat experiments under identical conditions .
  • Cross-validation : Use orthogonal techniques (e.g., X-ray crystallography vs. NMR for structural confirmation) .
  • Statistical analysis : Apply ANOVA or t-tests to assess significance of outliers .

Q. What computational approaches predict its physicochemical properties?

Tools include:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) for reactivity insights .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability in biological membranes .
  • ADMET prediction : Software like SwissADME to estimate bioavailability and toxicity .

Q. How to develop structure-activity relationships (SAR) for this compound?

SAR strategies involve:

  • Analog synthesis : Modify substituents (e.g., replace propyl with ethyl or phenyl groups) and test bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., pyrimidine core) for target binding .
  • Data integration : Correlate IC₅₀ values with structural features using multivariate regression .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.